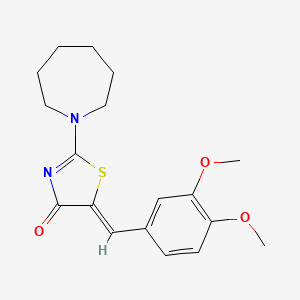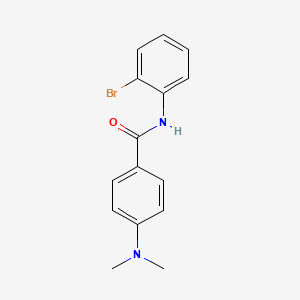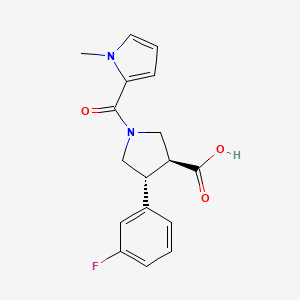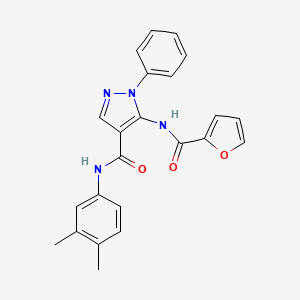![molecular formula C20H18FN3O B5527294 N-(4-fluorophenyl)-2-[(2-phenylethyl)amino]nicotinamide](/img/structure/B5527294.png)
N-(4-fluorophenyl)-2-[(2-phenylethyl)amino]nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluorophenyl)-2-[(2-phenylethyl)amino]nicotinamide is a synthetic organic compound that belongs to the class of nicotinamide derivatives. These compounds are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-[(2-phenylethyl)amino]nicotinamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoroaniline, 2-phenylethylamine, and nicotinic acid or its derivatives.
Coupling Reaction: The 4-fluoroaniline is first coupled with nicotinic acid or its derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Amidation: The resulting intermediate is then subjected to amidation with 2-phenylethylamine under suitable conditions, such as heating in a solvent like dichloromethane or ethanol.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-[(2-phenylethyl)amino]nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-[(2-phenylethyl)amino]nicotinamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-[(2-phenylethyl)amino]nicotinamide
- N-(4-bromophenyl)-2-[(2-phenylethyl)amino]nicotinamide
- N-(4-methylphenyl)-2-[(2-phenylethyl)amino]nicotinamide
Uniqueness
N-(4-fluorophenyl)-2-[(2-phenylethyl)amino]nicotinamide is unique due to the presence of the fluorine atom, which can influence its chemical reactivity and biological activity. Fluorine atoms often enhance the stability and lipophilicity of compounds, potentially improving their pharmacokinetic properties.
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-(2-phenylethylamino)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O/c21-16-8-10-17(11-9-16)24-20(25)18-7-4-13-22-19(18)23-14-12-15-5-2-1-3-6-15/h1-11,13H,12,14H2,(H,22,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZHGXBYPSICFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=C(C=CC=N2)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-chlorophenoxy)-N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-2-methylpropanohydrazide](/img/structure/B5527220.png)
![(4S*)-4-(methoxymethyl)-3,3-dimethyl-1-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}piperidin-4-ol](/img/structure/B5527226.png)
![4-[[(3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrol-1-yl]methyl]-5-tert-butylfuran-2-carboxamide](/img/structure/B5527232.png)
![N-PHENYL-N-({N'-[(E)-[4-(THIETAN-3-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE](/img/structure/B5527236.png)
![4-[(2-fluorobenzyl)oxy]-3-methoxybenzaldehyde oxime](/img/structure/B5527240.png)
![3-(4-methoxyphenyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one](/img/structure/B5527250.png)
![1-(2-furoyl)-4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]piperazine](/img/structure/B5527258.png)
![N'-(1,3-benzodioxol-5-ylmethylene)-2-[(2-bromobenzyl)thio]acetohydrazide](/img/structure/B5527261.png)



![[4-(1,3-benzodioxol-5-ylacetyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5527286.png)

![4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]-N-phenyl-1-piperazinecarboxamide](/img/structure/B5527306.png)
